N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946362-11-4
Cat. No.: VC8330805
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946362-11-4 |
|---|---|
| Molecular Formula | C22H22N2O2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C22H22N2O2/c1-15-5-4-6-18(10-15)13-24-14-19(7-8-21(24)25)22(26)23-20-11-16(2)9-17(3)12-20/h4-12,14H,13H2,1-3H3,(H,23,26) |
| Standard InChI Key | KRJFGPNYLYUMAE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C)C |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C)C |
Introduction
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.41 g/mol |
| Chemical Classification | Dihydropyridine derivative |
This compound’s structural features suggest potential for hydrogen bonding (via the amide group) and hydrophobic interactions (via the phenyl groups), which are critical for biological activity.
Synthesis
The synthesis of such dihydropyridine derivatives typically involves a Hantzsch reaction, where substituted aldehydes, β-keto esters, and ammonium acetate or primary amines are reacted under controlled conditions. For this specific compound:
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Starting Materials:
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3,5-Dimethylaniline
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3-Methylbenzyl bromide
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6-Oxo-1,6-dihydropyridine-3-carboxylic acid
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Reaction Steps:
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The carboxylic acid is activated (e.g., via carbodiimide coupling) to form an intermediate suitable for amide bond formation.
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The activated acid reacts with 3,5-dimethylaniline to yield the amide derivative.
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Alkylation of the pyridine nitrogen with 3-methylbenzyl bromide completes the synthesis.
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Crystallographic and Structural Insights
Dihydropyridine derivatives often exhibit unique crystal packing due to hydrogen bonding and π–π stacking interactions. For this compound:
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The amide group contributes to N–H⋯O hydrogen bonds.
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The phenyl rings may participate in π–π stacking, stabilizing the crystal lattice.
Such properties are crucial for understanding solubility, stability, and interaction with biological targets.
Pharmacological Relevance
Dihydropyridines are well-known for their role in calcium channel modulation (e.g., nifedipine). While specific biological data on this compound is not available in the provided results, its structural features suggest potential applications in:
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Cardiovascular Therapy:
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Acting as a calcium channel blocker to manage hypertension or angina.
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Anti-inflammatory Agents:
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Amide derivatives often exhibit anti-inflammatory activity through inhibition of enzymes like cyclooxygenase or lipoxygenase.
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Anticancer Potential:
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Phenyl-substituted dihydropyridines have been explored for cytotoxic effects against cancer cell lines.
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Molecular Docking Studies
Docking studies can predict binding affinities of this compound with biological targets such as enzymes or receptors. The presence of hydrophobic phenyl groups and polar amide functionality suggests it could interact with diverse protein pockets.
Research Findings and Future Directions
While no direct studies on this specific compound were found in the provided results, related dihydropyridine derivatives have shown promise in various fields:
Future research should focus on:
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Experimental evaluation of biological activity.
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Optimization of synthetic routes for scalability.
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Toxicity profiling and pharmacokinetics studies.
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